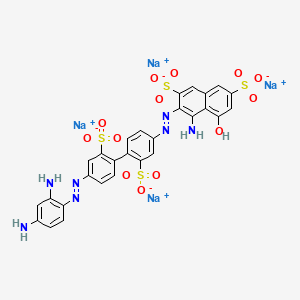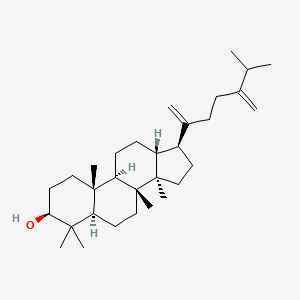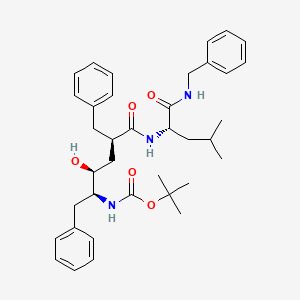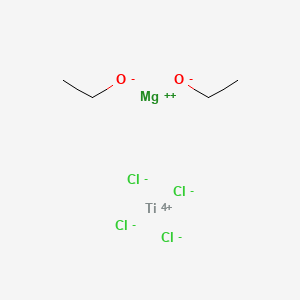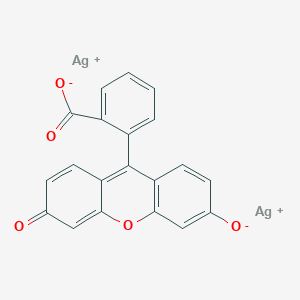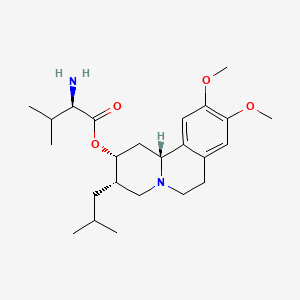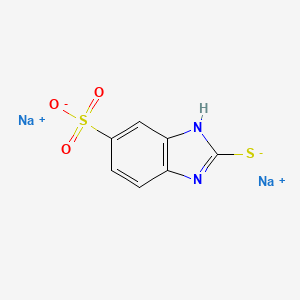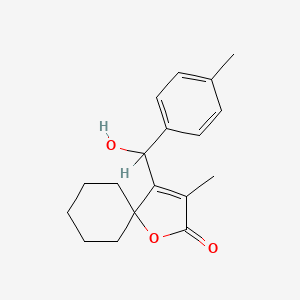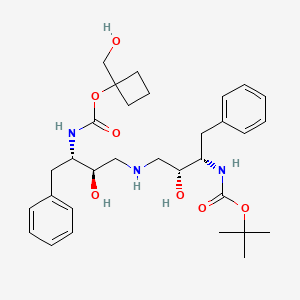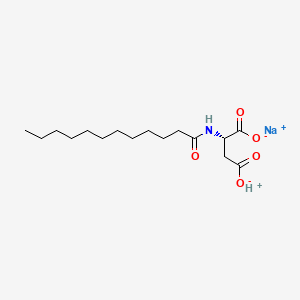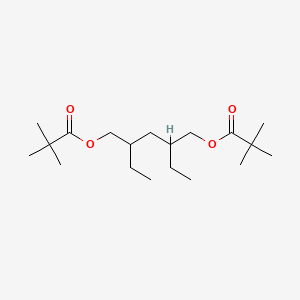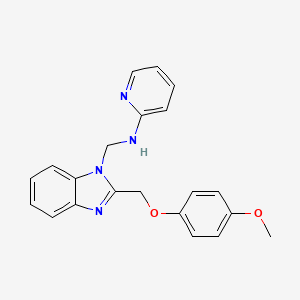
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with a p-methoxyphenoxy group and a 4-pyridylamino group, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- typically involves multiple steps. One common approach is to start with the benzimidazole core and introduce the p-methoxyphenoxy group through a nucleophilic substitution reaction. The 4-pyridylamino group can be added via a condensation reaction with a suitable pyridine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Phenoxy compounds: Molecules containing phenoxy groups with different substituents.
Uniqueness
What sets benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
84138-36-3 |
|---|---|
Fórmula molecular |
C21H20N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N4O2/c1-26-16-9-11-17(12-10-16)27-14-21-24-18-6-2-3-7-19(18)25(21)15-23-20-8-4-5-13-22-20/h2-13H,14-15H2,1H3,(H,22,23) |
Clave InChI |
GWTSFPTZPWBHHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


